molecular formula C22H16FN3O2 B2669969 2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide CAS No. 903345-58-4

2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide

Cat. No.: B2669969
CAS No.: 903345-58-4
M. Wt: 373.387
InChI Key: OUSWBSVXMRVGHT-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This particular compound features a unique structure with an indolizine core, a benzoyl group, and a fluorophenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and an appropriate aldehyde or ketone.

    Introduction of Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination and Fluorination: The amino group is introduced through a nucleophilic substitution reaction, and the fluorophenyl group is added using a fluorinating agent like N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide
  • 2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide
  • 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide

Uniqueness

2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c23-15-10-4-5-11-16(15)25-22(28)18-17-12-6-7-13-26(17)20(19(18)24)21(27)14-8-2-1-3-9-14/h1-13H,24H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSWBSVXMRVGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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